2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide
Overview
Description
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide, also known as CMS, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CMS belongs to the class of sulfonamide compounds and is a derivative of acetamide. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound also inhibits the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound can also reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and angiogenesis. Additionally, this compound can inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide in lab experiments is its low toxicity. This compound has been shown to be relatively non-toxic, which makes it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide. One area of research is in the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is in the study of the mechanism of action of this compound, which is not fully understood. Additionally, further research is needed to explore the potential use of this compound in treating inflammation, bacterial infections, and neurological disorders.
Scientific Research Applications
2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide has been extensively studied for its potential use in various research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating inflammation, bacterial infections, and neurological disorders.
properties
IUPAC Name |
2-chloro-N-(2-methyl-4-sulfamoylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6-4-7(16(11,14)15)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZWVRTUIUNLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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